1-Boc-3-Carbamoylpiperazine

Description

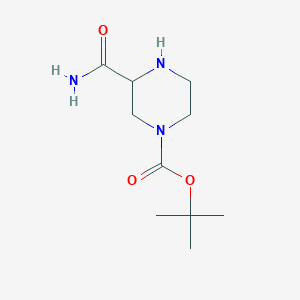

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNSDOSONODDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453066 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112257-24-6 | |

| Record name | Tert-butyl 3-carbamoylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-3-Carbamoylpiperazine (CAS: 112257-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-carbamoylpiperazine, with CAS number 112257-24-6, is a functionalized piperazine derivative. The presence of a Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens and a carbamoyl (carboxamide) group at the 3-position makes it a valuable building block in medicinal chemistry. This guide provides a summary of its known properties, a generalized synthetic approach, and its potential applications, particularly in the field of targeted protein degradation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source(s) |

| CAS Number | 112257-24-6 | N/A |

| Molecular Formula | C₁₀H₁₉N₃O₃ | [1] |

| Molecular Weight | 229.28 g/mol | [1] |

| Boiling Point | 404.3 ± 40.0 °C (Predicted) | N/A |

| Density | 1.151 ± 0.06 g/cm³ (Predicted) | N/A |

| Purity | ≥98% | N/A |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | N/A |

Synthesis and Purification

A plausible synthetic route would likely involve two key steps:

-

Boc Protection: Selective protection of one of the nitrogen atoms of a suitable piperazine precursor, such as piperazine-2-carboxamide, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable solvent like dichloromethane or a biphasic system, often in the presence of a base to neutralize the resulting acid.

-

Amidation: Alternatively, if starting from a precursor like 4-Boc-piperazine-2-carboxylic acid, the synthesis would involve the amidation of the carboxylic acid group. This can be achieved using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and an ammonia source.

Generalized Experimental Protocol for Amidation:

-

Activation: The carboxylic acid precursor (1 equivalent) is dissolved in an anhydrous aprotic solvent (e.g., DMF, DCM). A coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) are added, and the mixture is stirred at room temperature to form the activated ester.

-

Amination: An ammonia source (e.g., ammonia solution or an ammonium salt) is then added to the reaction mixture.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove reagents and byproducts. The crude product is then purified using techniques such as flash column chromatography or recrystallization.

Applications in Drug Discovery: A Protein Degrader Building Block

This compound is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A Mechanism for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The piperazine scaffold is a common component of PROTAC linkers.[3] The carbamoyl group of this compound can serve as a handle for further chemical modification and attachment to either the POI ligand or the E3 ligase ligand. The Boc-protected nitrogen can be deprotected under acidic conditions to reveal a secondary amine, which can then be used to extend the linker or attach to another part of the PROTAC molecule.

Due to a lack of specific examples in the scientific literature of PROTACs synthesized using this compound, a detailed signaling pathway or experimental workflow diagram cannot be provided at this time.

Logical Relationships in PROTAC Synthesis

The following diagram illustrates the general logical relationship in the synthesis of a PROTAC where a piperazine-based building block like this compound could be utilized.

Caption: Logical workflow for PROTAC synthesis utilizing a piperazine building block.

Conclusion

This compound is a promising building block for medicinal chemistry, particularly for the development of PROTACs. Its bifunctional nature allows for its incorporation into the linker region of these targeted protein degraders. While detailed experimental protocols for its synthesis and specific applications are not yet widely published, its structural features suggest a straightforward utility in the construction of complex, biologically active molecules. Further research and publication will likely elucidate its specific roles and advantages in the rapidly evolving field of targeted protein degradation.

References

Technical Guide: 1-Boc-3-Carbamoylpiperazine in Targeted Protein Degradation

This technical guide provides an in-depth overview of 1-Boc-3-carbamoylpiperazine, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development. This document covers the molecule's fundamental properties, detailed experimental protocols for its synthesis and application, and visual representations of its role in biological pathways and experimental workflows.

Core Molecular Data

This compound, also known as tert-butyl 3-carbamoylpiperazine-1-carboxylate, is a heterobifunctional molecule utilized as a linker component in the synthesis of PROTACs. Its chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₁₉N₃O₃ |

| Molecular Weight | 229.28 g/mol |

Role in Targeted Protein Degradation

This compound serves as a versatile building block for the linker element in PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The piperazine moiety in the linker can enhance solubility and provide a degree of conformational rigidity to the PROTAC molecule, which is crucial for the effective formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein of interest (POI). The PROTAC molecule acts as a bridge, bringing the POI into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, starting from 1-Boc-piperazine-3-carboxylic acid.

Materials:

-

1-Boc-piperazine-3-carboxylic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Boc-piperazine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ammonium chloride (1.5 equivalents) followed by the dropwise addition of DIPEA (3 equivalents).

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Workflow: PROTAC Synthesis and Evaluation

This workflow outlines the general steps for incorporating this compound into a PROTAC and subsequently evaluating its biological activity.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol: Western Blot for Protein Degradation

Materials:

-

Cell line expressing the protein of interest (POI)

-

Synthesized PROTAC

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere.

-

Treat cells with varying concentrations of the synthesized PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration in each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of POI degradation at different PROTAC concentrations.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Boc-3-Carbamoylpiperazine

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 1-Boc-3-carbamoylpiperazine, a substituted piperazine derivative of interest in medicinal chemistry. The methodologies and data presented herein are foundational for the characterization and quality control of this and structurally related compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 112257-24-6, has a molecular formula of C₁₀H₁₉N₃O₃ and a molecular weight of 229.28 g/mol .[1] As a derivative of piperazine, a core scaffold in many pharmaceuticals, the precise determination of its three-dimensional structure is critical for understanding its chemical properties and potential biological activity. This guide outlines the standard analytical techniques and experimental protocols for its comprehensive structural characterization.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental data for this exact compound is not publicly available, this section details the expected data based on the analysis of closely related N-Boc protected piperazine derivatives.

Table 1: Expected ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | br s | 1H | -CONH₂ (Amide Proton) |

| ~5.5-6.0 | br s | 1H | -CONH₂ (Amide Proton) |

| ~4.0-4.2 | m | 1H | H-3 |

| ~3.8-4.0 | m | 2H | H-2eq, H-6eq |

| ~3.0-3.2 | m | 2H | H-2ax, H-6ax |

| ~2.8-3.0 | m | 2H | H-5 |

| ~1.7 | br s | 1H | NH |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Table 2: Expected ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carbamoyl) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ (Boc group) |

| ~50-55 | C-3 |

| ~45-50 | C-2, C-6 |

| ~40-45 | C-5 |

| 28.4 | -C(CH₃)₃ (Boc group) |

Table 3: Expected Mass Spectrometry Data

| Technique | Mode | Expected m/z | Fragment |

| Electrospray Ionization (ESI) | Positive | 230.14 [M+H]⁺ | Protonated Molecular Ion |

| 174.12 [M-C₄H₈+H]⁺ | Loss of isobutylene from Boc | ||

| 130.09 [M-Boc+H]⁺ | Loss of Boc group |

Table 4: Expected FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H Stretch (Amide and NH) |

| ~2975, 2870 | Medium | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Boc Carbonyl) |

| ~1650 | Strong | C=O Stretch (Amide I Band) |

| ~1550 | Medium | N-H Bend (Amide II Band) |

| ~1160 | Strong | C-O Stretch (Boc) |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for the structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) should be performed.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimize fragmentation if only the molecular ion is desired, or to induce fragmentation for structural analysis.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

-

Workflow and Logical Relationships

The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow to ensure its identity and purity.

Conclusion

The structural elucidation of this compound is a critical step in its development for potential applications in medicinal chemistry. By employing a suite of standard analytical techniques including NMR, MS, and FT-IR, a comprehensive and unambiguous determination of its molecular structure can be achieved. The methodologies and expected data presented in this guide provide a solid framework for the characterization of this and other related piperazine derivatives, ensuring the quality and reproducibility of future research and development endeavors.

References

The Strategic Role of 1-Boc-3-Carbamoylpiperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 1-Boc-3-carbamoylpiperazine in drug discovery. It is intended to serve as a comprehensive resource for researchers leveraging this key building block in the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in this compound dictates its utility in drug design. The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the N1 nitrogen, preventing its participation in undesired side reactions while allowing for selective deprotection under acidic conditions to reveal a secondary amine for further functionalization.

The carbamoyl moiety at the 3-position is a key feature, offering several advantages:

-

Hydrogen Bonding: The amide functionality is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues within the binding sites of target proteins.[3]

-

Structural Rigidity: The presence of the carbamoyl group can introduce a degree of conformational constraint to the piperazine ring, which can be advantageous for optimizing binding affinity and selectivity.

-

Metabolic Stability: Amide bonds are generally more resistant to metabolic degradation compared to esters, potentially leading to improved pharmacokinetic profiles.[4]

A summary of the key physicochemical properties of the closely related (R)-1-Boc-3-methylpiperazine is provided in the table below as an estimation for this compound.

| Property | Value | Reference |

| Molecular Weight | ~229.28 g/mol | N/A |

| Molecular Formula | C10H19N3O3 | N/A |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| LogP (Predicted) | ~0.5 | Calculated |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | Calculated |

Synthesis of this compound

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of tert-butyl 3-cyanopiperidine-1-carboxylate

A common precursor, N-Boc-3-cyanopiperidine, can be synthesized from the corresponding amide, tert-butyl 3-carbamoylpiperidine-1-carboxylate. To a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 g, 4.38 mmol) in anhydrous dichloromethane (20 mL) is added triethylamine (3.1 mL, 21.9 mmol). The mixture is cooled to 0 °C, and trifluoroacetic anhydride (2.0 mL, 13.1 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl 3-cyanopiperidine-1-carboxylate.[5][6]

Step 2: Conversion to this compound (Hypothetical)

The synthesis would then proceed by analogy to piperidine chemistry, with the introduction of the second nitrogen atom into the ring, followed by hydrolysis of the nitrile to the carbamoyl group. Due to the complexity of such a ring expansion and functional group transformation, a more direct route starting from a piperazine precursor is likely employed in industrial settings, though specific protocols are proprietary.

Applications in Medicinal Chemistry

This compound is a valuable building block for constructing libraries of compounds for screening against various therapeutic targets. Its bifunctional nature allows for diverse derivatization at both the N4-position (after Boc deprotection) and potentially through modification of the carbamoyl group.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. The piperazine scaffold is a common feature in many potent and selective DPP-4 inhibitors.[7][8] The carbamoyl group of this compound can mimic the interactions of the peptide substrate with the active site of the DPP-4 enzyme.

Below is a table of representative DPP-4 inhibitors containing a piperazine or similar cyclic amine scaffold, illustrating the typical potency of such compounds.

| Compound | Target | IC50 (nM) | Reference |

| Sitagliptin | DPP-4 | 18 | [9] |

| Vildagliptin | DPP-4 | 62 | [9] |

| Piperazine Sulfonamide Derivative (1a) | DPP-4 | >10,000 (22.6% inhibition at 100 µM) | [10][11] |

| Piperazine Sulfonamide Derivative (1c) | DPP-4 | >10,000 (19.8% inhibition at 100 µM) | [10][11] |

Note: The data for piperazine sulfonamide derivatives indicates lower potency, highlighting the importance of specific substitutions for achieving high affinity.

Kinase Inhibitors

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The piperazine moiety is frequently incorporated into kinase inhibitors to engage with the ATP-binding site. The carbamoyl group of this compound can form key hydrogen bonds with the hinge region of the kinase.[12][13]

The following table presents examples of kinase inhibitors containing piperazine or piperidine amide moieties and their corresponding inhibitory activities.

| Compound | Target | IC50 (µM) | Reference |

| JNK Inhibitor 4g | JNK3 | 0.04 | [12] |

| JNK Inhibitor 4g | JNK1 | 0.02 | [12] |

| EGFR Inhibitor 18i | EGFR | 0.0423 | [14] |

| ALK Inhibitor (Example) | ALK | Not specified | [15] |

Experimental and Logical Workflows

The utilization of this compound in a drug discovery campaign typically follows a structured workflow, from initial library synthesis to lead optimization.

References

- 1. Page loading... [guidechem.com]

- 2. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]

- 6. N-Boc-3-Cyanopiperidine CAS#: 91419-53-3 [m.chemicalbook.com]

- 7. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation [hrcak.srce.hr]

- 12. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

The Strategic Integration of 1-Boc-3-Carbamoylpiperazine in the Architecture of Targeted Protein Degraders: A Technical Guide

For Immediate Release

In the rapidly evolving landscape of targeted protein degradation (TPD), the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a critical component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in dictating the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide delves into the utility of 1-Boc-3-carbamoylpiperazine as a sophisticated building block for PROTAC linker synthesis, offering a strategic advantage in the development of next-generation protein degraders.

The Emerging Role of Rigidified Linkers in PROTAC Design

The linker in a PROTAC molecule is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] While flexible linkers like polyethylene glycol (PEG) chains have been widely used, there is a growing appreciation for the incorporation of rigid structural motifs. Saturated heterocycles, such as piperazine, introduce conformational constraints that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of ternary complex formation.[1] The piperazine moiety, in particular, has been shown to enhance the solubility and metabolic stability of PROTACs.[2][3]

The this compound building block offers a unique combination of features. The Boc-protected nitrogen at the 1-position provides a handle for orthogonal synthesis, allowing for controlled, stepwise assembly of the PROTAC. The carbamoyl group at the 3-position introduces a polar functional group that can engage in hydrogen bonding interactions within the ternary complex, potentially enhancing its stability. Furthermore, the inherent rigidity of the piperazine ring can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ubiquitination and subsequent degradation of the target protein.[1]

Physicochemical Properties and Quantitative Analysis

The physicochemical properties of the linker can significantly impact the overall characteristics of the PROTAC, including its absorption, distribution, metabolism, and excretion (ADME) profile. The inclusion of a piperazine ring can influence the pKa of the molecule, which in turn affects its solubility and cell permeability.[2][4] The carbamoyl group further modulates the polarity and hydrogen bonding capacity of the linker.

While specific quantitative data for PROTACs containing the this compound moiety is not extensively available in publicly accessible literature, the following table summarizes representative data for BRD4-targeting PROTACs with piperazine-containing linkers to illustrate the impact of linker composition on degradation activity.[1]

| Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | Piperazine-Alkyl Chain | 15 | >95 |

| PROTAC B | Piperazine-PEG Chain | 8 | >98 |

| PROTAC C | Piperazine-Aromatic | 25 | 90 |

Note: This data is illustrative and sourced from studies on piperazine-containing PROTACs to demonstrate the typical performance metrics. Specific values will vary depending on the target protein, E3 ligase, and the overall structure of the PROTAC.

Experimental Protocols

The synthesis of a PROTAC incorporating the this compound building block typically involves standard amide bond formation reactions. The following is a generalized protocol for the coupling of a carboxylic acid-functionalized E3 ligase ligand to the deprotected piperazine nitrogen.

Protocol 1: Boc Deprotection of this compound

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in DCM (10 volumes).

-

Add TFA (2-3 volumes) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected piperazine.

Protocol 2: Amide Coupling with an E3 Ligase Ligand

Materials:

-

Deprotected 3-carbamoylpiperazine (from Protocol 1)

-

Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected 3-carbamoylpiperazine (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to obtain the desired PROTAC intermediate.

Mandatory Visualizations

To conceptualize the role of this compound in PROTAC development, the following diagrams illustrate the general principles and workflows.

Caption: Mechanism of PROTAC-mediated protein degradation.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound represents a valuable and strategic building block in the medicinal chemist's toolbox for the design of sophisticated protein degraders. Its inherent rigidity, potential to enhance physicochemical properties, and the presence of a functional handle for directed interactions within the ternary complex make it an attractive component for linker design. Further exploration and characterization of PROTACs incorporating this moiety will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-Boc Protected Piperazine Scaffolds: A Technical Guide for Drug Discovery

Introduction

N-Boc protected piperazine, chemically known as tert-butyl piperazine-1-carboxylate, is a cornerstone building block in modern medicinal chemistry and pharmaceutical development.[1] Its structure features a piperazine ring, a prevalent scaffold in numerous FDA-approved drugs, with one of the nitrogen atoms shielded by a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This mono-protection strategy is pivotal, enabling selective functionalization at the unprotected secondary amine. This directed reactivity makes N-Boc-piperazine an indispensable intermediate for the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[1] The piperazine moiety itself is highly valued in drug design for its ability to enhance physicochemical properties such as aqueous solubility and bioavailability.[2][3] This guide provides an in-depth overview of N-Boc protected piperazine scaffolds, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of N-Boc-piperazine is fundamental for its effective use in synthesis. The following tables summarize key quantitative data for this versatile compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂O₂ | [4] |

| Molecular Weight | 186.251 g/mol | [4][5] |

| Appearance | White to yellowish crystalline substance | [4][5] |

| Melting Point | 47-49 °C | [4] |

| Boiling Point | 258 °C at 760 mmHg | [4][5] |

| Density | 1.03 g/cm³ | [4][5] |

| Flash Point | 109.8 °C | [4][5] |

| Refractive Index | 1.467 | [4] |

| CAS Number | 57260-71-6 | [4] |

| Purity (Typical) | ≥98% | [4] |

| Storage Conditions | Refrigerated, dry, and in a well-closed container | [4][5] |

Synthesis of N-Boc Piperazine

The selective mono-protection of piperazine is a critical step in harnessing its synthetic utility. Several methods exist for the preparation of N-Boc-piperazine, with the most common approach involving the reaction of piperazine with di-tert-butyl carbonate. An innovative approach has also been developed to improve efficiency and reduce costs.

Conventional Synthesis:

A prevalent method involves the direct reaction of anhydrous piperazine with di-tert-butyl carbonate.[6] While effective, this can lead to the formation of the di-protected byproduct, necessitating extensive purification and potentially lowering the yield of the desired mono-protected product.[6] A modification to this approach involves the initial formation of a salt by reacting piperazine with an acid, which enhances the selectivity of the N-protection step.[6]

Innovative Synthesis via Diethanolamine:

A more recent and efficient three-step synthesis utilizes diethanolamine as the starting material.[7] This method involves chlorination, Boc protection, and subsequent aminolysis and cyclization to yield N-Boc piperazine.[7] This approach is advantageous due to the use of readily available starting materials, mild reaction conditions, and its suitability for industrial-scale production.[7]

Key Applications in Drug Discovery

The unique structural attributes of N-Boc-piperazine make it a versatile scaffold in the generation of diverse molecular libraries for high-throughput screening and as a key component in the synthesis of targeted therapeutics.

Parallel and Solid-Phase Synthesis

N-Boc-piperazine is extensively used in parallel synthesis to create large libraries of compounds for drug discovery programs.[2] The Boc group allows for the selective functionalization of the free secondary amine, and its subsequent removal under acidic conditions permits further diversification.[2] This scaffold is particularly well-suited for:

-

Multicomponent Reactions (MCRs): In reactions like the Ugi reaction, N-Boc-piperazine can serve as the amine component, facilitating the rapid assembly of complex and highly substituted piperazine derivatives in a single step.[2]

-

Solid-Phase Synthesis: N-Boc-piperazine can be tethered to a solid support, which simplifies the purification process to simple washing steps and allows for the use of excess reagents to drive reactions to completion.[2] This is highly amenable to automated parallel synthesis.[2]

Role in Biologically Active Molecules

The piperazine ring is a privileged scaffold found in a multitude of approved drugs, and N-Boc-piperazine serves as a critical intermediate in their synthesis.[2] Piperazine-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidepressant, and antiviral properties.[8] For instance, N-Boc-piperazine derivatives are integral to the synthesis of compounds targeting dual D2 and 5-HT1A receptors, which are relevant in the treatment of psychiatric disorders.[6]

Experimental Protocols

The following sections provide detailed methodologies for key experimental procedures involving N-Boc protected piperazine scaffolds.

Protocol 1: N-Alkylation of N-Boc-Piperazine

This protocol describes a general procedure for the alkylation of the unprotected secondary amine of N-Boc-piperazine.

Materials:

-

N-Boc-piperazine

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-piperazine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base (1.1 to 1.5 equivalents) to the solution.

-

Slowly add the alkyl halide (1.0 to 1.2 equivalents) to the stirred solution at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be gently heated if necessary.

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-alkyl-N'-Boc-piperazine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard and effective method for the removal of the Boc protecting group under acidic conditions.[9]

Materials:

-

N-substituted-N'-Boc-piperazine derivative

-

Anhydrous Dichloromethane (DCM)[9]

-

Trifluoroacetic acid (TFA)[9]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution[9]

-

Brine (saturated aqueous NaCl solution)[9]

-

Anhydrous sodium sulfate (Na₂SO₄)[9]

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[9]

-

Cool the solution to 0 °C using an ice bath.[9]

-

Slowly add TFA (5-10 equivalents) to the stirred solution.[10]

-

Remove the ice bath and allow the reaction to warm to room temperature.[9]

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[9]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[9]

-

Extract the aqueous layer with DCM (three times the volume of the aqueous layer).[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[9]

Protocol 3: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method for Boc deprotection, often resulting in the precipitation of the hydrochloride salt of the product.[9]

Materials:

-

N-substituted-N'-Boc-piperazine derivative

-

Anhydrous solvent (e.g., methanol, ethyl acetate, or dioxane)[9]

-

Diethyl ether (for precipitation)[9]

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.[9]

-

Add the 4M HCl in dioxane solution (3-10 equivalents) to the stirred solution at room temperature.[9][10]

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[9][10] Often, the hydrochloride salt of the deprotected piperazine will precipitate.

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[9]

Diagrams and Workflows

Visual representations of synthetic pathways and experimental workflows are crucial for understanding the application of N-Boc protected piperazine scaffolds.

Caption: General synthetic workflow for the preparation of mono-substituted piperazines.

Caption: Experimental workflow for the deprotection of N-Boc-piperazine using TFA.

Caption: Arylpiperazine drugs acting on D2 and 5-HT1A receptor signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 8. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Piperazine Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its unique combination of physicochemical properties—including its basicity, conformational rigidity, and capacity for hydrogen bonding—renders it a "privileged scaffold."[2] This guide provides a comprehensive technical overview of the biological significance of the piperazine moiety in drug design. It delves into its impact on the pharmacological activity across diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. Quantitative data on drug-target interactions and pharmacokinetics are presented, alongside detailed experimental protocols for the synthesis and evaluation of piperazine-containing compounds. Furthermore, key signaling pathways modulated by these drugs are visualized to provide a deeper understanding of their mechanisms of action.

Introduction: The Physicochemical Advantages of the Piperazine Core

The prevalence of the piperazine ring in numerous blockbuster drugs is not coincidental.[1] Its utility stems from a unique set of structural and chemical attributes that medicinal chemists leverage to optimize drug candidates.

-

Basicity and pKa: Piperazine is a dibasic compound with two pKa values, typically around 9.73 and 5.35.[3] This allows the molecule to exist in different protonation states at physiological pH, which is crucial for modulating solubility, cell permeability, and interaction with biological targets. The ability to form salts often enhances aqueous solubility and aids in formulation.[4]

-

Structural Rigidity and Conformation: The piperazine ring typically adopts a stable chair conformation. This rigidity helps to pre-organize the substituents in a defined spatial orientation, which can reduce the entropic penalty upon binding to a target protein, thereby increasing binding affinity.[5][6]

-

Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, while N-H groups in unsubstituted or monosubstituted piperazines can act as hydrogen bond donors. These interactions are fundamental to high-affinity drug-receptor binding.[5]

-

Versatile Synthetic Handle: The secondary amine nature of the piperazine nitrogens allows for straightforward and versatile derivatization, enabling the exploration of structure-activity relationships (SAR).[7] Chemists can readily attach various aryl, alkyl, or acyl groups to modulate a compound's pharmacological and pharmacokinetic profile.[7]

The combination of these features allows the piperazine moiety to improve crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as oral bioavailability and metabolic stability, making it a highly attractive component in drug design.[5][6]

Table 1: Physicochemical Properties of Piperazine

| Property | Value | Reference(s) |

| Formula | C₄H₁₀N₂ | [1] |

| pKa₁ | 5.35 (at 25 °C) | [3] |

| pKa₂ | 9.73 (at 25 °C) | [3] |

| Solubility in Water | Freely Soluble | [3] |

The Role of Piperazine in Drug Design

The piperazine moiety can play several distinct roles within a drug's molecular architecture. Its function is highly dependent on the overall structure of the molecule and the therapeutic target.

Caption: Logical relationships of the piperazine moiety's roles in drug design.

-

Central Scaffold: In many drugs, the piperazine ring serves as a central hub from which other essential pharmacophoric groups are appended. This is common in antipsychotics and kinase inhibitors.[8][9]

-

Linker: It frequently functions as a linker connecting two distinct molecular fragments that bind to different pockets of a target protein. Its defined length and conformational properties are advantageous in this role.

-

Pharmacophore: The piperazine ring itself can be a key part of the pharmacophore, directly interacting with amino acid residues in the target's active site. This is particularly true in CNS drugs where the protonated nitrogen can form a crucial ionic bond with an acidic residue (e.g., aspartate in aminergic GPCRs).[7]

Therapeutic Applications and Mechanisms of Action

The versatility of the piperazine scaffold is demonstrated by its presence in drugs across a wide range of therapeutic categories.

Anticancer Agents

Piperazine is a key component in numerous targeted cancer therapies, particularly kinase inhibitors. It often serves to link the hinge-binding region of the inhibitor to a solvent-exposed region, where substitutions can be made to improve selectivity and physicochemical properties.[10]

Case Study: Imatinib (Gleevec)

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1] It targets the Bcr-Abl fusion protein, c-Kit, and PDGFRA. The N-methylpiperazine group in imatinib is critical for its activity; it enhances solubility and occupies a specific pocket in the ATP-binding site, contributing to the drug's high affinity and selectivity.[11]

Caption: Mechanism of action of Imatinib in the Bcr-Abl signaling pathway.[11][12]

Table 2: Activity of Selected Piperazine-Containing Anticancer Agents

| Drug | Target(s) | Cell Line | Activity (IC₅₀) | Reference(s) |

| Imatinib | Bcr-Abl, c-Kit, PDGFRA | - | >0.5 µg/mL (for kinase inhibition) | [3] |

| Compound 32 (Celastrol Deriv.) | Hsp90-Cdc37 | MCF-7, Panc-1, A549 | 1.01–1.12 µM | [13] |

| Compound 40 (Bergenin Deriv.) | - | HeLa, A-549 | 1.33 µM, 1.86 µM | [13] |

| Compound 41 (Flavonoid Deriv.) | VEGFR2 | - | 0.35 µM | [13] |

| Compound 110 (Indole Deriv.) | - | HUH-7, MCF-7 | 3.42 µM, 2.92 µM | [14] |

Central Nervous System (CNS) Agents

The piperazine scaffold is exceptionally prominent in drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[7] The basic nitrogen of the piperazine ring is often crucial for interacting with a conserved aspartate residue in the transmembrane domain 3 of aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[7][15]

Antipsychotics: Atypical antipsychotics such as aripiprazole, clozapine, olanzapine, and ziprasidone all contain a piperazine moiety.[1] Their complex pharmacology arises from their varying affinities for multiple receptors, including dopamine (D₂) and serotonin (5-HT₂ₐ, 5-HT₁ₐ) receptors. The piperazine group connects an aryl group (e.g., dichlorophenyl in aripiprazole) to a larger, often rigid, part of the molecule, positioning them correctly within the receptor binding pockets.

Caption: Antipsychotic drug interaction with the postsynaptic D2 receptor pathway.[5][16]

Anxiolytics: Drugs like buspirone and gepirone are partial agonists at the 5-HT₁ₐ receptor.[17][18] The piperazine ring is a key structural feature, linking a pyrimidinyl group to a spirodecanedione moiety in buspirone. This structure is essential for its specific interaction with the 5-HT₁ₐ receptor.

Caption: Anxiolytic (e.g., Buspirone) action at pre- and postsynaptic 5-HT1A receptors.[9]

Table 3: Receptor Binding Affinities (Kᵢ, nM) of Piperazine-Containing CNS Drugs

| Drug | Class | D₂ | 5-HT₁ₐ | 5-HT₂ₐ | Reference(s) |

| Aripiprazole | Antipsychotic | 0.34 | 1.7 | 3.4 | [1][3] |

| Clozapine | Antipsychotic | 125 | - | 9.5 (M1) | [1][6] |

| Olanzapine | Antipsychotic | 11 | - | 4 | [1] |

| Ziprasidone | Antipsychotic | 4.8 | 3.4 | 0.4 | [1][7] |

| Buspirone | Anxiolytic | 1,210 | 14 | 138 | [16][18] |

| Gepirone | Anxiolytic | >10,000 | 2.6 | 3,630 | [18] |

| Lower Kᵢ values indicate higher binding affinity. |

Other Therapeutic Areas

-

Anthelmintics: Piperazine was one of the earliest anthelmintic agents, working by causing paralysis in parasites through agonist effects on inhibitory GABA receptors, leading to their expulsion.[3]

-

Antivirals: Several antiviral agents incorporate the piperazine scaffold. For instance, it is present in drugs developed to inhibit SARS-CoV-2 proteases.[18]

-

Antimicrobials: The piperazine moiety is found in antibiotics like ciprofloxacin, contributing to the molecule's overall physicochemical and pharmacokinetic properties.[1]

Pharmacokinetics of Piperazine-Containing Drugs

The piperazine ring significantly influences the pharmacokinetic profile of a drug. Its basicity and polarity generally lead to good aqueous solubility and can be tuned to balance permeability for oral absorption.

Table 4: Pharmacokinetic Parameters of Key Piperazine Drugs

| Drug | Parameter | Value | Reference(s) |

| Imatinib | Bioavailability (oral) | 98% | [3] |

| t₁/₂ (elimination) | ~18-20 hours | [3][17] | |

| Cₘₐₓ (at 400mg) | 2.6 ± 0.8 µg/mL | [3] | |

| Metabolism | Primarily CYP3A4/3A5 | [3] | |

| Sildenafil | Bioavailability (oral) | 41% | |

| t₁/₂ (elimination) | ~3-4 hours | ||

| Effect of Food | Delays tₘₐₓ by ~1 hr, reduces Cₘₐₓ by ~29% | ||

| Metabolism | Primarily CYP3A4 (major), CYP2C9 (minor) | ||

| Buspirone | Bioavailability (oral) | ~3.9% (high first-pass metabolism) | [16] |

| t₁/₂ (elimination) | ~2-3 hours | [9] | |

| Protein Binding | ~86% | [9] | |

| Metabolism | Primarily CYP3A4 | [9] |

Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the synthesis and evaluation of piperazine-containing drugs.

General Protocol for Synthesis of N-Arylpiperazines

This protocol describes a common method for synthesizing the 1-arylpiperazine scaffold via nucleophilic aromatic substitution.

Objective: To synthesize an N-arylpiperazine derivative from an activated aryl halide and piperazine.

Materials:

-

Activated aryl halide (e.g., 1-fluoro-2-nitrobenzene)

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

To a round-bottomed flask under a nitrogen atmosphere, add the activated aryl halide (1.0 eq), piperazine (2.0-3.0 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the aryl halide.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure N-arylpiperazine product.

Protocol for In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common high-throughput method to determine the IC₅₀ of a piperazine-containing kinase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

References

- 1. psychiatrist.com [psychiatrist.com]

- 2. thecarlatreport.com [thecarlatreport.com]

- 3. brain-health.co [brain-health.co]

- 4. The Importance of Serotonin-Dopamine Interactions in the Action of Clozapine | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the novel antipsychotic ziprasidone with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation [pubmed.ncbi.nlm.nih.gov]

- 8. Aripiprazole - Wikipedia [en.wikipedia.org]

- 9. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stork: The importance of serotonin-dopamine interactions in the action of clozapine [storkapp.me]

- 13. Buspirone - Wikipedia [en.wikipedia.org]

- 14. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real Psychiatry: Buspirone and Gepirone [real-psychiatry.blogspot.com]

- 16. benchchem.com [benchchem.com]

- 17. psychscenehub.com [psychscenehub.com]

- 18. Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Quality Control of 1-Boc-3-Carbamoylpiperazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial information for researchers and drug development professionals on the commercial sourcing of 1-Boc-3-carbamoylpiperazine, a key building block in the synthesis of various pharmaceutical agents. This document outlines commercially available suppliers, provides a comparative analysis of product specifications, and details experimental protocols for in-house quality verification. Furthermore, it includes a plausible synthetic route for this compound, offering a comprehensive resource for its utilization in research and development.

Commercial Availability of this compound and its Enantiomer

This compound is available from a range of chemical suppliers in both its racemic and enantiomerically pure forms. The choice between the racemic mixture and a specific enantiomer is critical and depends on the stereochemical requirements of the target molecule. Below is a summary of suppliers and their product specifications to aid in the selection process.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| For Racemic or Unspecified this compound | ||||

| Fluorochem | This compound | 112257-24-6 | Not Specified | 250 mg, 1 g, 5 g, 10 g, 25 g |

| CP Lab Chemicals | This compound | 112257-24-6 | min 98% | 100 mg[1] |

| ChemScene | tert-butyl 3-carbamoylpiperazine-1-carboxylate | 112257-24-6 | ≥97% | Not Specified[2] |

| 1st Scientific | This compound | 112257-24-6 | 98% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g[3] |

| Ambeed | This compound | 112257-24-6 | 98% | 100 mg[4] |

| For (S)-1-Boc-3-Carbamoylpiperazine | ||||

| Lead Sciences | (S)-tert-Butyl 3-carbamoylpiperazine-1-carboxylate | 170164-47-3 | 95% | Not Specified[5] |

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from similar transformations)

This protocol is a general guideline and may require optimization.

Step 1: Boc Protection of the Piperazine Ester

-

To a solution of the piperazine-2-carboxylic acid ester hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperazine ester.

Step 2: Amidation of the Ester

-

Dissolve the crude N-Boc protected piperazine ester in a saturated solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield this compound.

Quality Control of Commercially Supplied this compound

It is imperative for researchers to verify the identity and purity of commercially supplied starting materials. The following workflow outlines a standard procedure for the quality control of this compound.

Experimental Protocols: Quality Control

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the compound.

-

Method:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Analyze the spectrum for characteristic peaks corresponding to the Boc group (a singlet around 1.4 ppm), the piperazine ring protons (a series of multiplets), and the carbamoyl protons (two broad singlets). The chemical shifts and coupling patterns should be consistent with the expected structure.

-

2. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Method:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Use a reverse-phase C18 column.

-

Employ a mobile phase gradient, for example, starting with a high percentage of water (with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% acid).

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

The purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Purpose: To confirm the molecular weight of the compound.

-

Method:

-

Utilize an HPLC system coupled to a mass spectrometer.

-

Employ similar chromatographic conditions as for the HPLC purity analysis.

-

The mass spectrometer should be set to detect the expected molecular ion, which would be [M+H]⁺ (protonated molecule) or [M+Na]⁺ (sodium adduct). For this compound (C₁₀H₁₉N₃O₃, MW = 229.28), the expected [M+H]⁺ would be approximately m/z 230.15.

-

By following this guide, researchers and drug development professionals can confidently source high-quality this compound and verify its integrity before use in their critical research endeavors.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN101823986A - Preparation method for tert-butyl carbazate - Google Patents [patents.google.com]

- 5. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 1-Boc-3-Carbamoylpiperazine in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and intermediates like 1-Boc-3-carbamoylpiperazine is a cornerstone of successful formulation and process development. This technical guide provides an in-depth overview of the expected solubility of this compound in various organic solvents, based on the behavior of structurally similar compounds. Furthermore, it offers a detailed experimental protocol for the quantitative determination of its solubility, ensuring a robust and reproducible approach for laboratory application.

The solubility of a compound is a critical physicochemical property that influences its bioavailability, dissolution rate, and ease of handling in synthetic and formulation processes.[1] this compound, a piperazine derivative with a tert-butyloxycarbonyl (Boc) protecting group, possesses both polar (carbamoyl group, piperazine nitrogens) and nonpolar (Boc group) moieties. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. The principle of "like dissolves like" is central to predicting its solubility behavior; solvents with the ability to effectively solvate both the polar and nonpolar regions of the molecule will exhibit a greater capacity for dissolution.[2]

Expected Qualitative Solubility Profile

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate the entire molecule, including the polar carbamoyl group.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving compounds with a significant nonpolar character, such as the Boc group, while still accommodating some polarity.[3] |

| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group in alcohols can interact with the polar functionalities of the molecule, while the alkyl chain interacts with the nonpolar Boc group.[3] |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a polar ether that can solvate a range of compounds, and it is expected to be a reasonably good solvent for this compound.[4] |

| Esters | Ethyl Acetate | Slight to Moderate | Ethyl acetate has intermediate polarity and is a good solvent for many organic compounds.[4] |

| Aromatic Hydrocarbons | Toluene | Low to Slight | The nonpolar nature of toluene makes it a poor solvent for the polar carbamoyl and piperazine functionalities.[4] |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low / Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar groups of the molecule.[4] |

| Aqueous | Water | Slightly Soluble to Insoluble | The large, nonpolar Boc group significantly reduces aqueous solubility.[3] |

Note: This table presents an estimation based on the general solubility of structurally related compounds. Experimental verification is crucial for obtaining precise solubility data for process design and formulation development.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This equilibrium-based method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.[2][5]

-

Record the initial mass of the compound added.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).[6]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical equilibration time is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[7]

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7][8] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[7]

-

3. Data Calculation and Reporting:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the results are reproducible and to report the mean solubility with the standard deviation.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical steps for the determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

By following this structured approach, researchers can obtain reliable and accurate solubility data for this compound, which is essential for informed decision-making in the drug development pipeline.

References

- 1. rheolution.com [rheolution.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes: Synthesis and Utility of 1-Boc-3-Carbamoylpiperazine in PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, capable of selectively eliminating target proteins by coopting the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[2][3]

1-Boc-3-carbamoylpiperazine is a versatile building block for the synthesis of PROTAC linkers. The piperazine ring introduces a degree of rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation, thereby facilitating ternary complex formation.[1][4] The carbamoyl group (-CONH2) can potentially enhance the solubility and other physicochemical properties of the final PROTAC molecule. This document provides detailed protocols and application notes for the incorporation of this compound into PROTACs.

PROTAC-Mediated Protein Degradation Pathway

PROTACs act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound is typically a multi-step process involving sequential amide couplings and a deprotection step. The following protocols are representative and may require optimization for specific ligands.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step amide coupling strategy.

Step A: First Amide Coupling

-

Materials and Equipment:

-

This compound

-

POI or E3 ligase ligand with a terminal carboxylic acid (Ligand 1)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

-

Slowly add the activated Ligand 1 solution to the this compound solution.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

-

Step B: Boc Deprotection

-

Materials and Equipment:

-

Boc-protected intermediate from Step A

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the purified Boc-protected intermediate in DCM.

-

Add TFA (typically 20-50% v/v in DCM) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the disappearance of the starting material by LC-MS.

-

Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with methanol can help remove residual TFA.

-

The resulting amine salt is often used directly in the next step.

-

Step C: Second Amide Coupling

-

Materials and Equipment:

-

Amine intermediate from Step B

-

POI or E3 ligase ligand with a terminal carboxylic acid (Ligand 2)

-

HATU, DIPEA, Anhydrous DMF

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

-

Procedure:

-

In a separate flask under a nitrogen atmosphere, dissolve Ligand 2 (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction) and stir for 15 minutes.

-

Add the crude amine intermediate from Step B (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, work up the reaction as described in Step A.

-

Purify the final crude PROTAC molecule by preparative HPLC to achieve high purity (>95%).

-

Protocol 2: Western Blot for Protein Degradation

This technique is used to quantify the reduction in target protein levels following PROTAC treatment.[4]

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[4]

-